molecular formula C12H17N B15034393 Quinoline, 1,2,3,4-tetrahydro-1-propyl- CAS No. 6613-29-2

Quinoline, 1,2,3,4-tetrahydro-1-propyl-

Cat. No.: B15034393
CAS No.: 6613-29-2
M. Wt: 175.27 g/mol
InChI Key: WLLGJRAQHFVTNJ-UHFFFAOYSA-N
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Description

1-Propyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline derivatives using homogeneous or heterogeneous catalysts. For instance, the hydrogenation of quinoline in the presence of palladium on carbon (Pd/C) under high pressure and temperature conditions can yield 1,2,3,4-tetrahydroquinoline . The propyl group can then be introduced via alkylation reactions using propyl halides in the presence of a base.

Industrial Production Methods: Industrial production of 1-propyl-1,2,3,4-tetrahydroquinoline typically involves large-scale hydrogenation processes. Catalysts such as palladium, platinum, or nickel are commonly used. The reaction conditions are optimized to ensure high yield and purity, often involving high-pressure hydrogen gas and elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.

    Substitution: Alkyl halides (e.g., propyl bromide) in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Quinoline and its derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various alkylated tetrahydroquinoline derivatives.

Scientific Research Applications

1-Propyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-propyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. In neuroprotection, it may act by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Uniqueness: 1-Propyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the propyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and broader applications in medicinal chemistry.

Conclusion

1-Propyl-1,2,3,4-tetrahydroquinoline is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for developing new therapeutic agents and industrial applications.

Properties

IUPAC Name

1-propyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-9-13-10-5-7-11-6-3-4-8-12(11)13/h3-4,6,8H,2,5,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLGJRAQHFVTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425069
Record name Quinoline, 1,2,3,4-tetrahydro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6613-29-2
Record name Quinoline, 1,2,3,4-tetrahydro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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